molecular formula C19H16N4O4 B2908139 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide CAS No. 899954-55-3

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide

Cat. No. B2908139
CAS RN: 899954-55-3
M. Wt: 364.361
InChI Key: DFADEIQURJDOQA-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is not fully understood. However, it has been found to interact with certain receptors in the body and modulate their activity. In cancer cells, this compound has been found to inhibit the activity of certain enzymes that are involved in cell growth and division, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit the activity of certain enzymes that are involved in cell growth and division, leading to the inhibition of cancer cell growth and induction of apoptosis. In the brain, this compound has been found to modulate the activity of certain receptors and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide has several advantages as a research tool. It is a potent inhibitor of cancer cell growth and has been found to modulate the activity of certain receptors in the brain. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide. One direction is to further investigate its mechanism of action and identify the specific receptors it interacts with. Another direction is to study its potential applications in other fields such as immunology and infectious diseases. Additionally, the development of new analogs of this compound with improved solubility and potency could lead to the development of new drugs with therapeutic potential.

Synthesis Methods

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide has been reported in various studies. One method involves the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with 4-nitrobenzoyl chloride in the presence of a catalyst such as copper(II) oxide. These methods have been found to yield N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide with high purity and yield.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been found to modulate the activity of certain receptors in the brain and improve cognitive function. In drug discovery, this compound has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-2-27-18-11-10-17(21-22-18)14-4-3-5-15(12-14)20-19(24)13-6-8-16(9-7-13)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFADEIQURJDOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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